2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)15-4-10-18(11-5-15)26-14(3)19(25)21-16-6-8-17(9-7-16)24-12-20-22-23-24/h4-14H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRLZWTJRJPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In studies evaluating antimicrobial activity using the disc diffusion method, several tetrazole derivatives displayed zones of inhibition comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | E. coli | 20 | 25 |
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | S. aureus | 18 | 100 |
| This compound | P. aeruginosa | TBD | TBD |
Anti-inflammatory Effects
Tetrazole compounds have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. For example, studies indicate that certain tetrazole derivatives can reduce inflammation in models of induced arthritis and other inflammatory conditions .
Case Study 1: Nephroprotective Effects
A notable study investigated the nephroprotective effects of a tetrazole derivative in rats subjected to cisplatin-induced nephrotoxicity. The compound demonstrated a significant reduction in renal damage markers while preserving the antitumor efficacy of cisplatin. This suggests that similar compounds, including this compound, may have therapeutic potential in mitigating drug-induced nephrotoxicity .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of tetrazole derivatives in various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. This highlights the potential use of this compound in cancer therapy .
The biological activities associated with tetrazole compounds are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many tetrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways.
- Receptor Modulation : Some compounds may modulate receptors related to pain and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide and related propanamide derivatives:
Key Structural Differentiators
- Tetrazole vs. Sulfonamide/Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers superior metabolic stability compared to sulfonamides (e.g., ) and carboxylic acids, with comparable hydrogen-bonding capacity .
- Phenoxy vs. Thioether Linkages: The phenoxy group (ether linkage) in the target compound may confer greater hydrolytic stability compared to thioether-containing analogs (e.g., ), though the latter may exhibit enhanced reactivity in electrophilic environments .
- Substituent Bulk and Lipophilicity: The isopropylphenoxy group provides moderate lipophilicity, balancing membrane permeability and solubility better than bulkier substituents like diphenyl groups () or highly polar sulfamoyl moieties () .
Pharmacological and Biochemical Implications
- Target Selectivity : The tetrazole-phenyl moiety may favor interactions with zinc-dependent enzymes (e.g., angiotensin receptors) or kinases, contrasting with sulfonamide-based compounds () that target urease or CXCR2 .
- ADME Properties : The absence of strongly acidic/basic groups (e.g., sulfonamide in ) suggests improved oral bioavailability compared to analogs with ionizable substituents .
Research Findings and Data Tables
Spectral Data for Key Functional Groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
